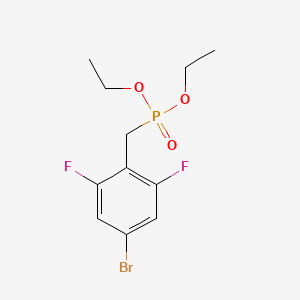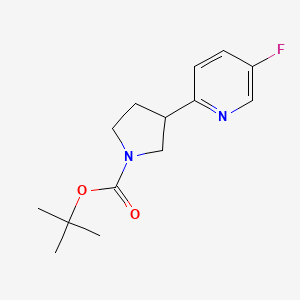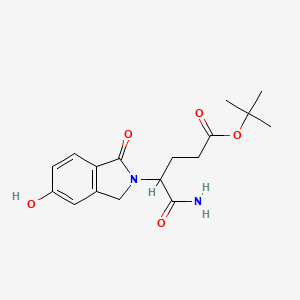
4-(sec-Butoxy)-3-methylphenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(sec-Butoxy)-3-methylphenylboronic Acid is an organic compound with the molecular formula C11H17BO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butoxy)-3-methylphenylboronic Acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(sec-Butoxy)-3-methylphenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-(sec-Butoxy)-3-methylphenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 4-(sec-Butoxy)-3-methylphenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group can also participate in various organic reactions, facilitating the formation of carbon-carbon bonds and other transformations.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the sec-butoxy and methyl groups.
4-(sec-Butoxy)benzoic Acid: Similar in structure but with a carboxylic acid group instead of a boronic acid group.
3-Methylphenylboronic Acid: Lacks the sec-butoxy group but shares the methyl and boronic acid functionalities.
Uniqueness
4-(sec-Butoxy)-3-methylphenylboronic Acid is unique due to the presence of both the sec-butoxy and methyl groups, which can influence its reactivity and solubility. These functional groups can also affect the compound’s ability to interact with other molecules, making it a valuable tool in organic synthesis and medicinal chemistry.
特性
分子式 |
C11H17BO3 |
|---|---|
分子量 |
208.06 g/mol |
IUPAC名 |
(4-butan-2-yloxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-9(3)15-11-6-5-10(12(13)14)7-8(11)2/h5-7,9,13-14H,4H2,1-3H3 |
InChIキー |
GGFQSGPOIJHHHD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)OC(C)CC)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)






![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

